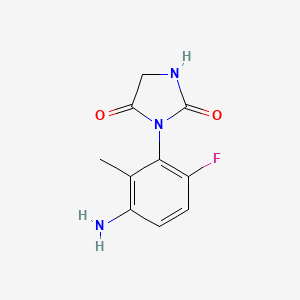
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C10H10FN3O2 . The InChI code is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 205.22 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of various imidazolidine-2,4-dione analogues, including those with specific structural features like 3-(2-thienyl)imidazolidine-2,4-dione, has been detailed, highlighting regioselective synthesis methods using amino acids (Brouillette, Lisowski, Guillon, & Martínez, 2009).
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of imidazolidine-2,4-dione derivatives, providing insights into their nonplanar conformations and the interactions stabilizing these structures (Aydin et al., 2013).
Chemical Properties and Reactions
- Reactivity with Isothiocyanates : Research into the reaction of certain imidazolidine-2,4-diones with isothiocyanates has led to the development of novel compounds with potential therapeutic applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).
- Microwave-Assisted Synthesis : Efficient one-pot microwave-assisted synthesis methods have been developed for the creation of imidazolidine-2,4-dione derivatives, showcasing the potential for rapid and scalable production of these compounds (Brouillette, Lisowski, Guillon, Martínez, & Massip, 2007).
Pharmacological and Biological Applications
- Anticonvulsant and Antiarrhythmic Properties : Imidazolidine-2,4-diones and their derivatives have been identified as having anticonvulsant and antiarrhythmic properties, with potential applications against diabetes (Luis et al., 2009).
- Antitumor Activity : Certain derivatives of imidazolidine-2,4-diones have been synthesized and evaluated for their antitumor activity, indicating potential as cancer treatment agents (El-Sayed et al., 2018).
Fluorescence and Photophysical Properties
- Fluorescent Organoboron Complexes : Research into the synthesis of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties has revealed strong fluorescence properties, suggesting applications in bioorthogonal chemistry and imaging (Garre et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-(3-amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c1-5-7(12)3-2-6(11)9(5)14-8(15)4-13-10(14)16/h2-3H,4,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVRGQMOXOEMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N2C(=O)CNC2=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



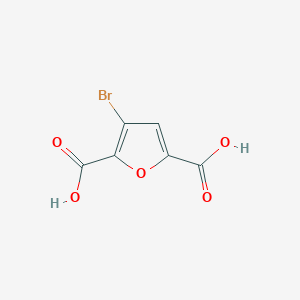
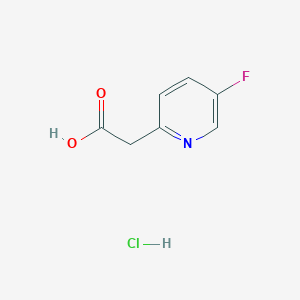
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)
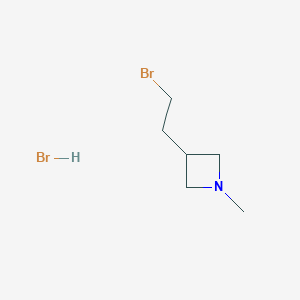

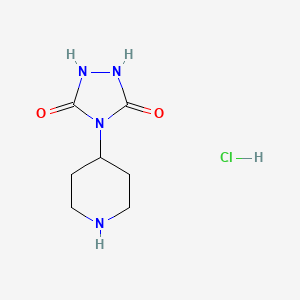
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
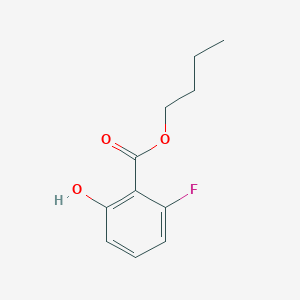
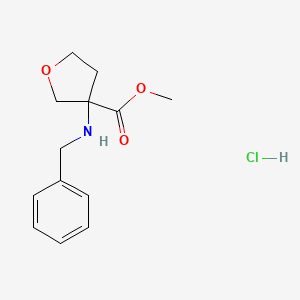
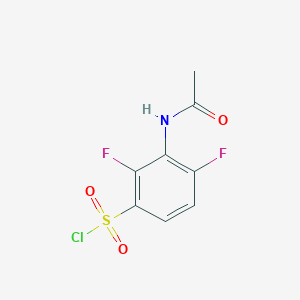
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)